3-(1H-1,2,4-Triazol-1-yl)benzaldehyde

Beschreibung

BenchChem offers high-quality 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

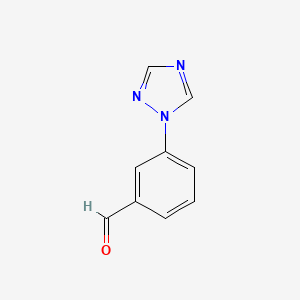

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(1,2,4-triazol-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-5-8-2-1-3-9(4-8)12-7-10-6-11-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKBHMJLDGOYPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=NC=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594502 | |

| Record name | 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868755-54-8 | |

| Record name | 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=868755-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(1H-1,2,4-Triazol-1-yl)benzaldehyde CAS number

An In-depth Technical Guide to 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of 3-(1H-1,2,4-triazol-1-yl)benzaldehyde (CAS No: 868755-54-8), a heterocyclic aromatic aldehyde of significant interest in contemporary drug discovery and materials science. The molecule's unique architecture, which combines a reactive aldehyde functional group with the metabolically stable and pharmacologically active 1,2,4-triazole ring, positions it as a critical starting material and versatile scaffold. This document, intended for researchers, medicinal chemists, and process development scientists, offers an in-depth exploration of the compound's physicochemical properties, a detailed protocol for its synthesis with mechanistic rationale, robust analytical methodologies for its characterization, and a discussion of its applications as a pivotal intermediate in the development of novel therapeutic agents.

Core Physicochemical & Structural Data

3-(1H-1,2,4-Triazol-1-yl)benzaldehyde is a solid, typically appearing as a powder. Its structure is characterized by a benzaldehyde ring substituted at the meta-position with a 1,2,4-triazole ring linked via a nitrogen atom. This arrangement provides a valuable combination of a versatile chemical handle (the aldehyde) and a key pharmacophore (the triazole).

| Property | Value | Source(s) |

| CAS Number | 868755-54-8 | |

| Molecular Formula | C₉H₇N₃O | |

| Molecular Weight | 173.17 g/mol | |

| Physical Form | Solid | |

| InChI Key | YGKBHMJLDGOYPI-UHFFFAOYSA-N | |

| Storage Conditions | 2-8°C, under inert gas (Nitrogen) |

Synthesis and Mechanistic Considerations

The synthesis of N-aryl azoles like 3-(1H-1,2,4-triazol-1-yl)benzaldehyde is most commonly achieved via a nucleophilic aromatic substitution (SNAᵣ) reaction. This pathway is favored due to the commercial availability of starting materials and the robust nature of the reaction.

Recommended Synthetic Pathway: Nucleophilic Aromatic Substitution

The chosen protocol involves the reaction of 3-fluorobenzaldehyde with 1H-1,2,4-triazole.

Reaction Scheme: 3-Fluorobenzaldehyde + 1H-1,2,4-Triazole → 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde

Causality and Experimental Rationale:

-

Choice of Halogen: A fluoro-substituent is an excellent leaving group for SNAᵣ reactions on an activated aromatic ring.

-

Solvent System: Anhydrous N,N-Dimethylformamide (DMF) is the solvent of choice. Its high boiling point allows for elevated reaction temperatures, which are necessary to overcome the activation energy of the reaction. Furthermore, as a polar aprotic solvent, it effectively solvates the potassium carbonate and the triazole anion intermediate without interfering with the nucleophilic attack.

-

Base: Potassium carbonate (K₂CO₃) is a mild inorganic base sufficient to deprotonate the 1H-1,2,4-triazole (pKa ≈ 10), generating the triazolide anion. This anion is a potent nucleophile required for the substitution reaction.

-

Temperature: The reaction is conducted at an elevated temperature (e.g., 110°C) to ensure a reasonable reaction rate.[1]

Detailed Experimental Protocol

-

Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-fluorobenzaldehyde (1.0 eq), 1H-1,2,4-triazole (1.0 eq), and potassium carbonate (1.2 eq).

-

Solvent Addition: Add anhydrous DMF (20 mL) to the flask.

-

Reaction Execution: Heat the reaction mixture to 110°C and stir for 10-12 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

-

Work-up: After completion, cool the mixture to room temperature. Remove the inorganic solids (potassium carbonate) by filtration.

-

Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.[1]

-

Washing: Wash the combined organic layers with water (3 x 20 mL) to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

-

Purification: Purify the resulting crude product by column chromatography on silica gel (60-120 mesh) using a gradient elution of methanol in chloroform (e.g., starting with 100% chloroform and gradually increasing to 2% methanol) to yield the pure product.[1]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde.

Analytical Characterization: A Self-Validating System

Structural confirmation and purity assessment are critical. A combination of spectroscopic methods and chromatography provides a robust, self-validating system to ensure the identity and quality of the synthesized compound.

Spectroscopic Signatures

-

¹H NMR (Proton NMR): The spectrum is expected to show characteristic signals for the aromatic protons on the benzaldehyde ring, a singlet for the aldehyde proton (typically δ 9.5-10.5 ppm), and two distinct singlets for the two protons on the triazole ring (often δ 8.0-9.5 ppm).[2]

-

¹³C NMR (Carbon NMR): Key signals would include the aldehyde carbonyl carbon (δ >180 ppm), carbons of the benzaldehyde ring, and the two distinct carbons of the triazole ring.

-

FT-IR (Infrared Spectroscopy): Expect a strong C=O stretching band for the aldehyde at ~1700 cm⁻¹ and characteristic C=N and C-N stretching frequencies for the triazole ring.

-

Mass Spectrometry (MS): The ESI-MS spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 174.1.

Purity Assessment by HPLC

Methodology Rationale: Reversed-phase High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of small organic molecules like this. It separates compounds based on their hydrophobicity.

Protocol:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized compound in acetonitrile. Dilute to a working concentration of ~50 µg/mL.

-

Instrumentation: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution is recommended for optimal separation.

-

Solvent A: Water with 0.1% Formic Acid

-

Solvent B: Acetonitrile with 0.1% Formic Acid

-

-

Gradient Program: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Detection: Use a UV detector set to 254 nm.

-

Analysis: The purity is calculated based on the area percentage of the main product peak.

Analytical Workflow Diagram

Caption: A comprehensive analytical workflow for compound validation.

Applications in Drug Discovery

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry. It is a bioisostere for esters and amides, is resistant to metabolic degradation, and can participate in hydrogen bonding, enhancing drug-target interactions.[3]

Role as a Key Intermediate

3-(1H-1,2,4-Triazol-1-yl)benzaldehyde is not typically a final drug product but rather a crucial intermediate.

-

The Aldehyde Handle: The aldehyde group is highly versatile for further chemical transformations, including:

-

Reductive Amination: To form substituted amines.

-

Wittig Reaction: To form alkenes.

-

Condensation Reactions: To form Schiff bases, hydrazones, and other heterocyclic systems.[4]

-

-

Therapeutic Targets: Derivatives of triazole-containing compounds have shown a wide range of biological activities, including:

-

Anticancer Agents: Triazole hybrids have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[5]

-

Anticonvulsants: N-phenyl-substituted amides derived from a similar 4-(1H-1,2,4-triazol-1-yl)aniline core have demonstrated potent anticonvulsant activity, potentially by modulating GABA receptors.[2]

-

Neuroprotective Agents: Triazole derivatives have been investigated for their potential in treating neurodegenerative diseases.[6][7]

-

Logical Pathway in Drug Development

Caption: Role of the title compound in a drug discovery cascade.

Safety and Handling

Based on available safety data, this compound should be handled with appropriate care in a laboratory setting.

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Conclusion

3-(1H-1,2,4-Triazol-1-yl)benzaldehyde is a high-value chemical intermediate with significant potential for researchers in drug development and materials science. Its straightforward synthesis, combined with the versatile reactivity of the aldehyde group and the proven pharmacological importance of the triazole core, makes it an essential building block for creating novel molecules with diverse biological activities. The robust analytical methods described herein provide a clear pathway for ensuring the quality and identity of this compound, facilitating its effective use in advanced scientific research.

References

- BLD Pharm. 3-((1H-1,2,4-Triazol-1-yl)methyl)benzaldehyde.

- BLDpharm. 1341501-54-9 | 3-(Dimethyl-1h-1,2,4-triazol-1-yl)benzaldehyde.

- Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). ResearchGate.

- Tarikoğullari Doğan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Turkish Journal of Pharmaceutical Sciences.

- Supplementary Information. The Royal Society of Chemistry.

- Synthesis and characterization of some new 1,2,4-triazines containing 1,2,3-triazole. ResearchGate.

- Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. ResearchGate.

- 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde | 27996-86-7. Benchchem.

- 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde. Sigma-Aldrich.

- Synthesis of 3H-1,2,4-triazol-3-ones. Organic Chemistry Portal.

- Tarikoğullari Doğan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. PubMed Central.

- Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. (2025). Journal of University of Anbar for Pure Science.

- 4-(1H-1,2,4-TRIAZOL-1-YL)BENZALDEHYDE synthesis. Chemicalbook.

- 4-(1H-1,2,4-Triazole-1-yl)benzaldehyde. J-GLOBAL.

- 4-(1H-1,2,4-TRIAZOL-1-YL)BENZALDEHYDE | 27996-86-7. ChemicalBook.

-

Discovery of 1H-benzo[d][8][9][10]triazol-1-yl 3,4,5-trimethoxybenzoate as a Potential Antiproliferative Agent by Inhibiting Histone Deacetylase. (2010). PubMed. Available at:

- Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobili. eurl-pesticides.eu.

- Exploring the Synthesis and Applications of 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde for Industrial Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.

- 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde. Alichem.

- Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. (2024). OICC Press.

- Analytical Chemistry. (2025). DergiPark.

- Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. MDPI.

- Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. (2018). PubMed.

- Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Publishing.

Sources

- 1. 4-(1H-1,2,4-TRIAZOL-1-YL)BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. eurl-pesticides.eu [eurl-pesticides.eu]

- 4. nepjol.info [nepjol.info]

- 5. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. turkjps.org [turkjps.org]

- 7. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 876316-30-2|3-((1H-1,2,4-Triazol-1-yl)methyl)benzaldehyde|BLD Pharm [bldpharm.com]

- 9. 1341501-54-9|3-(Dimethyl-1h-1,2,4-triazol-1-yl)benzaldehyde|BLD Pharm [bldpharm.com]

- 10. elar.urfu.ru [elar.urfu.ru]

3-(1H-1,2,4-Triazol-1-yl)benzaldehyde chemical properties

An In-depth Technical Guide to 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde

Abstract

This technical guide provides a comprehensive examination of 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde, a heterocyclic aromatic aldehyde of significant interest in contemporary chemical and pharmaceutical research. The molecule's unique architecture, featuring a benzaldehyde core functionalized with a 1,2,4-triazole ring at the meta-position, positions it as a versatile synthon for the elaboration of complex molecular frameworks. This document details its core physicochemical properties, outlines established synthetic strategies and characterization protocols, explores its chemical reactivity, and discusses its emerging applications, particularly within the domain of medicinal chemistry. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.

Introduction and Molecular Overview

3-(1H-1,2,4-Triazol-1-yl)benzaldehyde (CAS No. 868755-54-8) is a bifunctional organic compound that bridges the chemistry of aromatic aldehydes with the well-established pharmacological relevance of the 1,2,4-triazole heterocycle. The aldehyde group serves as a reactive handle for a multitude of classical organic transformations, including oxidation, reduction, and carbon-carbon bond formation. Simultaneously, the 1,2,4-triazole moiety is a recognized "privileged structure" in medicinal chemistry.[1] Its high solubility, chemical stability, and capacity for hydrogen bonding and metal coordination have led to its incorporation into numerous clinically approved drugs, including antifungal and anticancer agents.[1][2]

The meta-substitution pattern on the benzene ring influences the electronic properties and steric accessibility of both functional groups, providing a distinct chemical profile compared to its ortho- and para-isomers. This guide elucidates the key technical aspects of this compound, providing a foundational understanding for its application in synthetic and developmental pipelines.

Physicochemical and Safety Data

A summary of the essential physicochemical properties and safety information for 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde is provided below. Proper handling in a controlled laboratory environment is imperative.

| Property | Value | Source(s) |

| CAS Number | 868755-54-8 | |

| Molecular Formula | C₉H₇N₃O | |

| Molecular Weight | 173.17 g/mol | |

| Physical Form | Solid | |

| InChI Key | YGKBHMJLDGOYPI-UHFFFAOYSA-N | [3] |

| Storage Conditions | 2-8°C, stored under an inert atmosphere (e.g., nitrogen) | [3] |

| Purity | Typically ≥95% | |

| GHS Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3] |

| GHS Signal Word | Warning | [3] |

| GHS Pictograms | GHS07 (Exclamation Mark) | [3] |

Synthesis and Purification

The synthesis of N-aryl triazoles is a cornerstone of heterocyclic chemistry. The preparation of 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. This strategy relies on the displacement of a suitable leaving group (typically a halide) from the benzaldehyde ring by the nucleophilic nitrogen of the 1,2,4-triazole ring.

The choice of a highly activated starting material, such as 3-fluorobenzaldehyde, is mechanistically advantageous. The high electronegativity of fluorine activates the aromatic ring toward nucleophilic attack, facilitating the reaction under relatively mild conditions with a suitable base like potassium carbonate.

Experimental Protocol: Synthesis via SNAr

This protocol is a representative method adapted from standard procedures for N-arylation of triazoles.[4] Researchers should perform their own optimization.

-

Reaction Setup: To a solution of 1,2,4-triazole (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 equivalents). Stir the resulting suspension at room temperature for 30 minutes under an inert nitrogen atmosphere. This step generates the triazolate anion, a potent nucleophile.

-

Nucleophilic Substitution: Add 3-fluorobenzaldehyde (1.0 equivalent) to the reaction mixture.

-

Heating: Heat the mixture to 80-100°C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water. This step quenches the reaction and precipitates the crude product.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde.

Spectral Characterization

Full spectral analysis is essential for verifying the structure and purity of the synthesized compound. While specific experimental spectra are proprietary to manufacturers, the expected spectroscopic signatures can be reliably predicted based on the molecular structure and data from analogous compounds.[5][6][7]

| Spectroscopy Type | Expected Chemical Shifts / Peaks |

| ¹H NMR | ~10.0 ppm (s, 1H): Aldehyde proton (-CHO).~9.2 ppm (s, 1H) & ~8.2 ppm (s, 1H): Two distinct singlets for the C-H protons of the 1,2,4-triazole ring.~7.6-8.1 ppm (m, 4H): A complex multiplet pattern corresponding to the four protons on the meta-substituted benzene ring. |

| ¹³C NMR | ~191 ppm: Aldehyde carbonyl carbon.~152 ppm & ~143 ppm: Carbons of the triazole ring.~122-138 ppm: Aromatic carbons of the benzene ring. |

| FT-IR (cm⁻¹) | ~3100 cm⁻¹: C-H stretching (aromatic/triazole).~1700 cm⁻¹: Strong C=O stretching of the aldehyde.~1600 cm⁻¹: C=C and C=N stretching of the aromatic and triazole rings.~1500 cm⁻¹: N-N stretching within the triazole ring. |

| Mass Spec (ESI) | [M+H]⁺: Expected at m/z 174.07. |

Chemical Reactivity and Synthetic Utility

The synthetic value of 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde lies in the orthogonal reactivity of its two primary functional groups. This allows for selective transformations, making it a powerful intermediate for building molecular complexity.

-

Reactions at the Aldehyde: The aldehyde group is an electrophilic center, readily participating in:

-

Nucleophilic Addition: Reaction with Grignard reagents or organolithiums to form secondary alcohols.

-

Reduction: Conversion to a primary alcohol, 3-(1H-1,2,4-triazol-1-yl)benzyl alcohol, using reducing agents like sodium borohydride (NaBH₄).

-

Oxidation: Conversion to the corresponding carboxylic acid, 3-(1H-1,2,4-triazol-1-yl)benzoic acid, using oxidants such as potassium permanganate (KMnO₄) or Jones reagent.

-

Condensation Reactions: Formation of Schiff bases (imines) with primary amines, or alkenes via Wittig or Horner-Wadsworth-Emmons reactions.[8] These reactions are fundamental for elongating carbon chains and introducing new functional groups.

-

-

The 1,2,4-Triazole Ring: The triazole ring is generally stable and non-reactive under the conditions used to modify the aldehyde. Its primary roles are:

-

Pharmacophore: It acts as a bioisostere for amide or ester groups and can participate in crucial hydrogen bonding interactions with biological targets like enzymes and receptors.[2]

-

Directing Group: Its electronic influence can affect the regioselectivity of further substitutions on the benzene ring.

-

Ligand: The nitrogen atoms can act as ligands, coordinating with metal ions, a property leveraged in materials science and catalysis.

-

Applications in Medicinal Chemistry and Drug Discovery

The 1,2,4-triazole scaffold is a cornerstone of modern drug design, and 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde serves as a key starting material for accessing novel derivatives.[1] The aldehyde functionality allows for its direct incorporation into various molecular backbones to explore structure-activity relationships (SAR).

-

Anticancer Agents: Many research programs have focused on synthesizing hybrids of 4-(1H-1,2,4-triazol-1-yl)benzoic acid (accessible from the corresponding aldehyde) which have shown potent inhibitory activities against cancer cell lines like MCF-7 and HCT-116.[9] Similar derivatives from the meta-aldehyde are actively being investigated.

-

Anticonvulsants: N-phenylamide derivatives prepared from the corresponding 4-(1H-1,2,4-triazol-1-yl)aniline have been designed and synthesized as novel anticonvulsant drugs.[10] The title compound provides an isomeric scaffold for similar explorations.

-

Antifungal and Antimicrobial Agents: The triazole core is famously present in antifungal drugs like fluconazole.[1] The title compound is used to synthesize novel Schiff bases and other derivatives that are tested for their antimicrobial properties, leveraging the triazole's ability to interfere with microbial metabolic pathways.[2]

-

Neuroprotective Agents: Recent studies have explored 3-(1H-1,2,4-triazol-1-yl)-N-propananilide derivatives for their potential in providing neuroprotection against neurotoxicity, highlighting the diverse therapeutic areas where this scaffold can be applied.[5][11]

The value of 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde is its role as a versatile building block, enabling the systematic and efficient generation of compound libraries for high-throughput screening in drug discovery campaigns.

Conclusion

3-(1H-1,2,4-Triazol-1-yl)benzaldehyde is a chemical intermediate of significant strategic importance. Its well-defined physicochemical properties, accessible synthesis, and dual reactivity make it an invaluable tool for both academic and industrial researchers. The compound's aldehyde group provides a gateway for extensive chemical modification, while the embedded 1,2,4-triazole ring confers pharmacologically relevant properties. As the demand for novel therapeutics and functional materials continues to grow, the utility of versatile and well-characterized building blocks like 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde is set to expand, solidifying its role in the advancement of chemical sciences.

References

-

Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). ResearchGate. Available at: [Link]

- Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. (n.d.). ResearchGate. Available at: https://www.researchgate.net/publication/265345717_Synthesis_of_Triazole_derivative_4-benzylideneamino-5-phenyl-4H-124-triazole-3-thiol

-

Royal Society of Chemistry. Supplementary Information. Available at: [Link]

-

Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

PubChem. 4-(1H-1,2,4-triazol-1-yl)benzaldehyde. Available at: [Link]

-

Tarikoğullari Doğan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. PMC - PubMed Central. Available at: [Link]

-

PubChemLite. 3-methyl-4-(1h-1,2,4-triazol-1-yl)benzaldehyde. Available at: [Link]

-

PubChem. 3-(1H-imidazol-1-yl)benzaldehyde. Available at: [Link]

-

Synthesis and characterization of some new 1,2,4-triazines containing 1,2,3-triazole. (2017). ResearchGate. Available at: [Link]

-

J-GLOBAL. 4-(1H-1,2,4-Triazole-1-yl)benzaldehyde | Chemical Substance Information. Available at: [Link]

-

Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. (2023). ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of 3H-1,2,4-triazol-3-ones. Available at: [Link]

-

Al-wsab, B. A., et al. (2023). Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents. PMC - NIH. Available at: [Link]

-

Wang, Y., et al. (2022). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. MDPI. Available at: [Link]

-

Al-Salahi, R., et al. (2020). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Publishing. Available at: [Link]

-

Kumar, K., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. PMC - PubMed Central. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde for Industrial Chemistry. Available at: [Link]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde | 868755-54-8 [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. turkjps.org [turkjps.org]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. nepjol.info [nepjol.info]

- 9. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde: Molecular Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-1,2,4-Triazol-1-yl)benzaldehyde is a heterocyclic aromatic aldehyde that has garnered significant interest within the medicinal chemistry landscape. Its unique molecular architecture, featuring a reactive aldehyde group and a pharmacologically significant 1,2,4-triazole moiety, positions it as a versatile building block for the synthesis of a diverse array of bioactive molecules. The 1,2,4-triazole ring, in particular, is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide spectrum of biological activities, including antifungal, antiviral, anticonvulsant, and anticancer properties.[1][2] This guide provides a comprehensive technical overview of the molecular structure, synthesis, characterization, and key applications of 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde, offering valuable insights for researchers engaged in drug discovery and development.

Molecular Structure and Properties

The molecular structure of 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde consists of a benzaldehyde ring substituted at the meta-position with a 1H-1,2,4-triazole ring linked via a nitrogen atom. This arrangement confers a unique combination of chemical reactivity and biological relevance.

Key Properties:

| Property | Value | Source |

| CAS Number | 868755-54-8 | [3] |

| Molecular Formula | C₉H₇N₃O | [3] |

| Molecular Weight | 173.17 g/mol | [3] |

| Physical Form | Solid | [3] |

| Storage Temperature | 2-8°C, stored under nitrogen | [3] |

| InChI Key | YGKBHMJLDGOYPI-UHFFFAOYSA-N | [3] |

The aldehyde functional group serves as a key handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the facile introduction of diverse substituents. The 1,2,4-triazole ring, with its nitrogen atoms, can participate in hydrogen bonding and coordination with biological targets, contributing to the pharmacological activity of its derivatives.

Synthesis of 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde

The synthesis of 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde is most commonly achieved through a nucleophilic aromatic substitution reaction, specifically a copper-catalyzed Ullmann-type or Chan-Lam coupling reaction. These methods provide efficient routes for the formation of the crucial C-N bond between the phenyl ring and the triazole moiety.

General Synthetic Approach: Ullmann-Type Condensation

A prevalent method for the synthesis involves the reaction of a halogenated benzaldehyde with 1,2,4-triazole in the presence of a copper catalyst and a base. A representative protocol, adapted from the synthesis of a structurally similar compound, 2-(1H-1,2,4-triazol-1-yl)quinoline-3-carbaldehyde, is outlined below.[4]

Reaction Scheme:

Figure 1: General synthetic scheme for 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde.

Experimental Protocol:

-

Reaction Setup: To a stirred solution of 3-bromobenzaldehyde (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add 1,2,4-triazole (1.5-3 equivalents) and a base such as potassium carbonate (2 equivalents).[4]

-

Catalyst Addition: Add a catalytic amount of a copper(I) source, for example, copper(I) iodide (CuI) (5-10 mol%).

-

Reaction Conditions: Heat the reaction mixture at a temperature ranging from 100 to 140°C for 6 to 24 hours.[4] The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-water. The resulting precipitate can be collected by filtration.

-

Purification: The crude product is then purified by column chromatography on silica gel to afford the pure 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde.

The choice of starting material can be adapted, for instance, using 3-fluorobenzaldehyde, which may require adjustments to the reaction temperature and duration.[5]

Characterization of the Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the benzaldehyde and triazole rings. The aldehyde proton will appear as a singlet in the downfield region (around 10 ppm). The aromatic protons of the benzaldehyde ring will exhibit complex splitting patterns in the range of 7.5-8.5 ppm. The two protons of the 1,2,4-triazole ring will appear as singlets, typically at around 8.0 and 9.0 ppm.[6]

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the aldehyde carbonyl carbon at approximately 190 ppm. The aromatic carbons of the benzaldehyde ring will resonate between 120 and 140 ppm. The two distinct carbons of the triazole ring are expected to appear in the region of 140-155 ppm.[3]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum of the parent 1,2,4-triazole shows a molecular ion peak at m/z 69.[7] For 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde, the molecular ion peak [M]⁺ would be expected at m/z 173, with fragmentation patterns corresponding to the loss of CO and other fragments.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present. A strong carbonyl (C=O) stretching vibration for the aldehyde group is expected around 1700 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic rings will appear in the 1400-1600 cm⁻¹ region.[6][8]

Applications in Drug Discovery and Medicinal Chemistry

The utility of 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde as a synthetic intermediate is underscored by the broad spectrum of biological activities exhibited by its derivatives. The aldehyde functionality provides a convenient point for diversification, allowing for the synthesis of libraries of compounds for biological screening.

As a Precursor for Bioactive Molecules

3-(1H-1,2,4-Triazol-1-yl)benzaldehyde serves as a key starting material for the synthesis of more complex molecules with potential therapeutic applications. For instance, it can be used to synthesize Schiff bases by condensation with various amines. These Schiff bases can then be further modified or evaluated for their biological activities. The 1,2,4-triazole moiety is a known pharmacophore in a variety of drugs, and incorporating it into new molecular scaffolds via this benzaldehyde intermediate is a common strategy in drug design.[9][10]

Illustrative Workflow:

Figure 2: Workflow for the utilization of 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde in drug discovery.

Potential Therapeutic Areas

Derivatives of 1,2,4-triazole have shown promise in a multitude of therapeutic areas, suggesting that compounds synthesized from 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde could be explored for:

-

Anticancer Activity: Many 1,2,4-triazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[10][11]

-

Antifungal Activity: The triazole core is fundamental to several widely used antifungal drugs.[2]

-

Anticonvulsant Activity: The 1,2,4-triazole scaffold has been incorporated into molecules with significant anticonvulsant properties.[1]

-

Antimicrobial Activity: A broad range of antibacterial and other antimicrobial activities have been reported for 1,2,4-triazole derivatives.

Safety and Handling

3-(1H-1,2,4-Triazol-1-yl)benzaldehyde is classified as a warning-level hazard. It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

3-(1H-1,2,4-Triazol-1-yl)benzaldehyde is a valuable and versatile intermediate for the synthesis of novel compounds with potential therapeutic applications. Its straightforward synthesis via established copper-catalyzed cross-coupling reactions, combined with the proven pharmacological importance of the 1,2,4-triazole moiety, makes it an attractive starting point for drug discovery programs. This guide has provided a detailed overview of its molecular structure, synthesis, characterization, and potential applications, offering a solid foundation for researchers and scientists working in the field of medicinal chemistry. Further exploration of the chemical space accessible from this building block is likely to yield new and effective therapeutic agents.

References

-

[Synthesis and Screening of New[6][12][13]Oxadiazole,[3][6][12]Triazole, and[3][6][12]Triazolo[4,3-b][3][6][12]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - NIH]()

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. 4-(1H-1,2,4-TRIAZOL-1-YL)BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 6. turkjps.org [turkjps.org]

- 7. 1H-1,2,4-Triazole [webbook.nist.gov]

- 8. Benzaldehyde [webbook.nist.gov]

- 9. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. rsc.org [rsc.org]

- 13. rsc.org [rsc.org]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.rsyn.org [pubs.rsyn.org]

- 18. [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. PubChemLite - 3-methyl-4-(1h-1,2,4-triazol-1-yl)benzaldehyde (C10H9N3O) [pubchemlite.lcsb.uni.lu]

- 20. Benzaldehyde [webbook.nist.gov]

- 21. 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde | CymitQuimica [cymitquimica.com]

- 22. nbinno.com [nbinno.com]

- 23. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 24. mdpi.com [mdpi.com]

- 25. 4-(1H-1,2,4-triazol-1-yl)benzaldehyde | C9H7N3O | CID 2776488 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-(1H-1,2,4-Triazol-1-yl)benzaldehyde IUPAC name

An In-Depth Technical Guide to 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde: A Core Synthetic Building Block For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 3-(1H-1,2,4-triazol-1-yl)benzaldehyde (CAS No: 868755-54-8), a heterocyclic aldehyde of significant interest in medicinal chemistry and materials science. The document elucidates the molecule's physicochemical properties, provides a detailed, field-proven synthetic protocol with mechanistic insights, and outlines its spectroscopic signature. Furthermore, this guide explores the compound's strategic importance as a versatile intermediate, detailing its applications in the synthesis of diverse molecular scaffolds for drug discovery. Safety, handling, and characterization data are presented to equip researchers with the critical information needed for its effective and safe utilization in the laboratory.

Introduction: The Strategic Value of the 1,2,4-Triazole Scaffold

Heterocyclic compounds form the bedrock of modern pharmacology. Among them, the 1,2,4-triazole ring is a privileged scaffold due to its unique combination of properties: metabolic stability, capacity for hydrogen bonding as both an acceptor and donor, and its ability to coordinate with metallic centers in enzymes.[1][2] These features have led to the successful development of numerous drugs, including the widely used antifungal agents fluconazole and itraconazole.[2]

3-(1H-1,2,4-Triazol-1-yl)benzaldehyde emerges as a particularly valuable building block. It strategically combines the stable, pharmacologically active triazole moiety with a versatile benzaldehyde functional group. The aldehyde serves as a reactive handle for a vast array of chemical transformations, enabling the construction of complex molecular architectures. The meta-substitution pattern of the triazole ring on the phenyl group offers a distinct steric and electronic profile compared to its ortho or para isomers, providing a unique vector for molecular design and exploration of structure-activity relationships (SAR).

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are prerequisites for its use in synthesis. The key identifiers and properties for 3-(1H-1,2,4-triazol-1-yl)benzaldehyde are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde | |

| Synonym(s) | 3-(1,2,4-triazol-1-yl)benzaldehyde | |

| CAS Number | 868755-54-8 | |

| Molecular Formula | C₉H₇N₃O | |

| Molecular Weight | 173.17 g/mol | [3][4] |

| Appearance | Solid | |

| Purity | Typically ≥95% | |

| Storage Conditions | 2-8°C, store under nitrogen | |

| InChI | 1S/C9H7N3O/c13-5-8-2-1-3-9(4-8)12-7-10-6-11-12/h1-7H | |

| InChIKey | YGKBHMJLDGOYPI-UHFFFAOYSA-N |

Synthesis and Mechanistic Considerations

The synthesis of N-aryl triazoles is a cornerstone of heterocyclic chemistry. The preparation of 3-(1H-1,2,4-triazol-1-yl)benzaldehyde is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction.

Recommended Synthetic Protocol

This protocol describes a reliable method for the synthesis of the title compound from 3-fluorobenzaldehyde and 1,2,4-triazole. The fluorine atom serves as an effective leaving group, activated by the electron-withdrawing aldehyde.

Materials:

-

3-Fluorobenzaldehyde

-

1H-1,2,4-Triazole

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1H-1,2,4-triazole (1.2 equivalents) and anhydrous potassium carbonate (2.5 equivalents).

-

Solvent Addition: Add anhydrous DMF to the flask under a nitrogen atmosphere to create a slurry.

-

Reagent Addition: Add 3-fluorobenzaldehyde (1.0 equivalent) to the stirring mixture at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 120-130 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water and then with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford 3-(1H-1,2,4-triazol-1-yl)benzaldehyde as a solid.

Synthetic Workflow Diagram

Caption: Synthetic and Purification Workflow.

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic methods. While experimental data should always be acquired, the expected spectral features can be predicted based on the molecular structure.

-

¹H NMR: The proton spectrum is expected to show distinct signals. The aldehyde proton (-CHO) will appear as a singlet far downfield (δ 9.9-10.1 ppm). The two protons on the triazole ring will appear as sharp singlets, likely between δ 8.0 and 9.0 ppm. The four aromatic protons on the benzaldehyde ring will exhibit complex splitting patterns in the δ 7.5-8.2 ppm region, consistent with a 1,3-disubstituted benzene ring.

-

¹³C NMR: The carbon spectrum will be characterized by the aldehyde carbonyl carbon signal around δ 190-195 ppm. The carbons of the triazole ring will appear in the δ 140-155 ppm range. Aromatic carbons will be observed between δ 120-140 ppm.

-

Infrared (IR) Spectroscopy: Key vibrational bands will confirm the presence of the principal functional groups. A strong C=O stretch for the aldehyde will be prominent around 1700 cm⁻¹. C-H stretching for the aldehyde proton will appear near 2850 and 2750 cm⁻¹. Aromatic C=C stretching will be visible in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) corresponding to the molecular weight (173.17) should be clearly observable, confirming the compound's identity.

Core Applications in Drug Discovery

The true value of 3-(1H-1,2,4-triazol-1-yl)benzaldehyde lies in its utility as a versatile synthetic intermediate for building libraries of potential drug candidates.

The Aldehyde as a Gateway Functional Group

The aldehyde moiety is a gateway to numerous chemical transformations, allowing for rapid diversification of the core scaffold. Key reactions include:

-

Reductive Amination: Reaction with primary or secondary amines followed by reduction (e.g., with NaBH(OAc)₃) yields diverse amine derivatives. This is one of the most powerful methods for generating libraries of drug-like molecules.

-

Wittig Reaction: Olefination with phosphorus ylides converts the aldehyde to a variety of substituted alkenes.

-

Condensation Reactions: Knoevenagel or aldol condensations with active methylene compounds create new C-C bonds and introduce further functional complexity.

-

Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to a primary alcohol, providing access to ester, amide, and ether derivatives.

Strategic Derivatization Pathways

Caption: Derivatization Pathways from the Core Aldehyde.

This strategic diversification allows researchers to systematically probe the chemical space around the triazole-benzaldehyde core, which is essential for optimizing ligand-target interactions in drug development programs targeting various diseases, from cancer to infectious agents.[5][6]

Safety and Handling

As a laboratory chemical, 3-(1H-1,2,4-triazol-1-yl)benzaldehyde must be handled with appropriate precautions.

| Hazard Information | Details |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

Recommended Handling Procedures:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place as recommended.

Conclusion

3-(1H-1,2,4-Triazol-1-yl)benzaldehyde is more than a simple chemical; it is a strategic tool for innovation in pharmaceutical and materials research. Its structure, combining a proven pharmacophore with a highly versatile functional group, makes it an ideal starting point for the synthesis of novel compounds. This guide provides the foundational knowledge—from synthesis and characterization to application and safety—required for its proficient use, empowering scientists to accelerate their research and development efforts.

References

- Various Authors. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Retrieved from an unspecified scientific journal context.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- Tarikoğullari Doğan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)

-

PubChem. (n.d.). 4-(1H-1,2,4-triazol-1-yl)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-(1H-imidazol-1-yl)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

- Tarikoğullari Doğan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. PubMed Central.

- Synthesis of Triazole derivative. (n.d.). International Journal of Pharmaceutical Sciences and Research.

- MilliporeSigma. (n.d.). 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde.

-

Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]

- Various Authors. (2025). Synthesis and characterization of some new 1,2,4-triazines containing 1,2,3-triazole.

-

Organic Chemistry Portal. (n.d.). Synthesis of 3H-1,2,4-triazol-3-ones. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one. Retrieved from [Link]

-

PubMed. (2010). Discovery of 1H-benzo[d][7][8]triazol-1-yl 3,4,5-trimethoxybenzoate as a Potential Antiproliferative Agent by Inhibiting Histone Deacetylase. Retrieved from [Link]

-

J-GLOBAL. (n.d.). 4-(1H-1,2,4-Triazole-1-yl)benzaldehyde | Chemical Substance Information. Retrieved from [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde for Industrial Chemistry.

-

MDPI. (n.d.). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Retrieved from [Link]

- Al-Salahi, R., et al. (n.d.). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Publishing.

- Singh, V., et al. (2022).

Sources

- 1. nepjol.info [nepjol.info]

- 2. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-(1H-1,2,4-triazol-1-yl)benzaldehyde | C9H7N3O | CID 2776488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Discovery of 1H-benzo[d][1,2,3]triazol-1-yl 3,4,5-trimethoxybenzoate as a potential antiproliferative agent by inhibiting histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. elar.urfu.ru [elar.urfu.ru]

- 8. rsc.org [rsc.org]

3-(1H-1,2,4-Triazol-1-yl)benzaldehyde synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The 1,2,4-triazole moiety is a recognized pharmacophore present in a wide array of therapeutic agents, including antifungal and anticancer drugs.[1][2][3] The title compound serves as a crucial synthetic intermediate, enabling the introduction of this valuable functional group into more complex molecular architectures. This document details a robust synthetic protocol via the Ullmann condensation, explains the mechanistic rationale behind the experimental choices, and outlines a complete workflow for structural and purity verification using modern analytical techniques. The intended audience includes researchers, chemists, and professionals in the field of drug development.

Introduction: The Significance of Triazole-Containing Scaffolds

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and functional materials. Among them, the 1,2,4-triazole ring is a privileged structure due to its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions.[4] These characteristics make triazole derivatives highly valuable in the design of bioactive molecules.[1][2] Compounds incorporating the triazole nucleus have demonstrated a broad spectrum of pharmacological activities, including antifungal, antimicrobial, anticancer, and antiviral properties.[1][3][5]

3-(1H-1,2,4-Triazol-1-yl)benzaldehyde is a key building block that combines the reactive aldehyde functionality with the stable triazole ring. The aldehyde group offers a versatile handle for a multitude of chemical transformations, such as reductive amination, Wittig reactions, and the formation of Schiff bases, thereby providing a gateway to diverse libraries of potential drug candidates.[6] This guide presents a field-proven method for its synthesis and a systematic approach to its characterization.

Synthesis via Ullmann Condensation

The construction of the C-N bond between an aryl group and a nitrogen-containing heterocycle is a cornerstone of synthetic chemistry. The Ullmann condensation, a copper-catalyzed cross-coupling reaction, is a classic and reliable method for achieving this transformation.[7][8][9] While modern variations exist, the fundamental principle involves the coupling of an aryl halide with a nucleophile, in this case, 1,2,4-triazole.

Rationale of Experimental Design

The chosen protocol is based on a nucleophilic aromatic substitution mechanism, facilitated by a copper catalyst. Each component is selected to maximize yield and purity while ensuring a reproducible process.

-

Substrate: 3-Bromobenzaldehyde is selected as the aryl halide. The bromine atom serves as an effective leaving group, and its position on the aromatic ring dictates the final substitution pattern. An alternative, often more reactive substrate is 3-fluorobenzaldehyde, where the highly electronegative fluorine atom activates the ring towards nucleophilic attack.

-

Nucleophile: 1H-1,2,4-Triazole provides the heterocyclic core. It is an ambident nucleophile, but N1 substitution is generally favored under these conditions.

-

Catalyst: Copper(I) iodide (CuI) is a widely used and effective catalyst for Ullmann-type reactions.[10] The Cu(I) species is believed to be the active component in the catalytic cycle, facilitating the oxidative addition of the aryl halide and subsequent reductive elimination to form the desired C-N bond.

-

Base: Potassium carbonate (K₂CO₃) is employed as a mild inorganic base. Its primary role is to deprotonate the N-H proton of 1,2,4-triazole, generating the triazolate anion. This anion is a significantly stronger nucleophile than the neutral triazole, which is crucial for the reaction to proceed efficiently.

-

Solvent: N,N-Dimethylformamide (DMF) is the solvent of choice. As a polar aprotic solvent, it effectively dissolves the ionic intermediates and reactants. Its high boiling point (153 °C) allows the reaction to be conducted at the elevated temperatures typically required to overcome the activation energy of the Ullmann condensation.[9]

Detailed Experimental Protocol

Reagents:

-

3-Bromobenzaldehyde (1.85 g, 10 mmol)

-

1H-1,2,4-Triazole (0.76 g, 11 mmol, 1.1 eq)

-

Copper(I) Iodide (CuI) (0.19 g, 1 mmol, 10 mol%)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.07 g, 15 mmol, 1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous (30 mL)

-

Ethyl Acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Sodium Sulfate (Na₂SO₄), anhydrous (for drying)

Procedure:

-

To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-bromobenzaldehyde, 1H-1,2,4-triazole, copper(I) iodide, and potassium carbonate.

-

Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

-

Add anhydrous DMF (30 mL) to the flask via syringe.

-

Stir the reaction mixture and heat to 120-130 °C using an oil bath.

-

Maintain the temperature and continue stirring for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system.

-

Upon completion, allow the mixture to cool to room temperature.

-

Pour the dark mixture into 100 mL of water and stir for 15 minutes.

-

Transfer the aqueous suspension to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid is purified by flash column chromatography on silica gel (230-400 mesh) using a gradient eluent of hexane and ethyl acetate (e.g., starting from 9:1 and gradually increasing polarity to 1:1) to afford 3-(1H-1,2,4-triazol-1-yl)benzaldehyde as a solid.

Visualizing the Synthetic Workflow

Caption: Workflow for the synthesis of the target compound.

Comprehensive Characterization

Affirming the identity and purity of the synthesized product is a critical step. A combination of spectroscopic and physical methods provides a self-validating system of characterization.

Spectroscopic Analysis

The following techniques are employed to elucidate the molecular structure of the final product.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

-

Mass Spectrometry (MS): Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Expected Analytical Data

The data presented below are typical for 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde (C₉H₇N₃O, Molecular Weight: 173.17 g/mol ).

| Technique | Parameter | Expected Value / Observation | Interpretation |

| Appearance | Physical State | White to off-white solid | Characteristic of a pure organic compound. |

| Melting Point | Range | ~85-90 °C (Literature dependent) | A sharp melting range indicates high purity. |

| ¹H NMR | Chemical Shift (δ) | ~10.1 ppm (s, 1H) | Aldehyde proton (-CHO). |

| (400 MHz, CDCl₃) | ~9.0 ppm (s, 1H) | Triazole proton (N-CH=N). | |

| ~8.3 ppm (s, 1H) | Triazole proton (N=CH-N). | ||

| ~8.2 ppm (s, 1H) | Aromatic proton ortho to CHO. | ||

| ~8.0 ppm (d, 1H) | Aromatic proton ortho to Triazole. | ||

| ~7.8 ppm (d, 1H) | Aromatic proton para to CHO. | ||

| ~7.7 ppm (t, 1H) | Aromatic proton meta to both groups. | ||

| ¹³C NMR | Chemical Shift (δ) | ~191 ppm | Aldehyde carbonyl carbon (C=O). |

| (100 MHz, CDCl₃) | ~152 ppm | Triazole carbon. | |

| ~145 ppm | Triazole carbon. | ||

| ~138-125 ppm | Aromatic carbons. | ||

| FT-IR (KBr) | Wavenumber (cm⁻¹) | ~3100-3000 cm⁻¹ | Aromatic C-H stretch. |

| ~2850, 2750 cm⁻¹ | Aldehyde C-H stretch (Fermi doublet). | ||

| ~1705 cm⁻¹ | Aldehyde C=O stretch (strong). | ||

| ~1600, 1480 cm⁻¹ | Aromatic C=C ring stretch. | ||

| ~1510, 1280 cm⁻¹ | Triazole ring vibrations. | ||

| MS (ESI+) | m/z | 174.0665 [M+H]⁺ | Corresponds to the protonated molecule. |

Visualizing the Characterization Workflow

Caption: Logical workflow for product characterization.

Conclusion and Future Outlook

This guide has outlined a reliable and well-documented procedure for the synthesis of 3-(1H-1,2,4-triazol-1-yl)benzaldehyde via a copper-catalyzed Ullmann condensation. The causality behind the selection of reagents and conditions has been explained to provide a deeper understanding of the reaction mechanism. Furthermore, a comprehensive characterization workflow ensures the final product's structural integrity and purity, which is paramount for its use in subsequent research and development.

As a versatile synthetic intermediate, 3-(1H-1,2,4-triazol-1-yl)benzaldehyde is poised for continued application in the discovery of novel therapeutic agents. Its utility in constructing complex molecules for high-throughput screening and targeted drug design underscores the importance of robust and scalable synthetic routes.[4] Future work may focus on developing greener synthetic methodologies, potentially utilizing more benign solvents or heterogeneous catalysts to further enhance the sustainability of its production.

References

-

Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. (Note: While the direct link is to a review on the Ullmann reaction from NIH, it covers the principles described.) Retrieved from [Link][7]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link][8]

-

IJSRED. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Retrieved from [Link][11]

-

TARIKOĞULLARI DOĞAN, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, synthesis and neuroprotectivity potential against 6-OHDA induced neurotoxicity model. Turkish Journal of Pharmaceutical Sciences. Retrieved from [Link][12][13]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. (Note: This is a representative source for characterization data of related triazole compounds). Retrieved from [Link][14]

-

PubChem. (n.d.). 3-methyl-4-(1h-1,2,4-triazol-1-yl)benzaldehyde. Retrieved from [Link][15]

-

Al-Amiery, A. A., et al. (2024). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Journal of University of Anbar for Pure Science. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one. Retrieved from [Link][16]

-

ResearchGate. (2012). Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4]. Retrieved from [Link][6]

-

Li, Y., et al. (2021). Application of triazoles in the structural modification of natural products. RSC Advances. Retrieved from [Link][1]

-

ResearchGate. (2020). Triazole-functionalized hydrochar-stabilized Pd nanocatalyst for ullmann coupling. Retrieved from [Link][17]

-

ResearchGate. (2017). Synthesis and characterization of some new 1,2,4-triazines containing 1,2,3-triazole. Retrieved from [Link][18]

-

International Journal of Chemical Studies. (2023). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. Retrieved from [Link][2]

-

African Journal of Biomedical Research. (2025). Triazole And Its Compounds in Biomedical Science: Present Uses, Approaches, And Future Prospects. Retrieved from [Link][3]

-

ResearchGate. (2023). Recent Advancements in Triazole-based Click Chemistry in Cancer Drug Discovery and Development. Retrieved from [Link][4]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link][10]

-

Frontiers in Chemistry. (2020). Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development. Retrieved from [Link][5]

Sources

- 1. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemijournal.com [chemijournal.com]

- 3. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development [frontiersin.org]

- 6. nepjol.info [nepjol.info]

- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. Ullmann Reaction [organic-chemistry.org]

- 11. elar.urfu.ru [elar.urfu.ru]

- 12. turkjps.org [turkjps.org]

- 13. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. PubChemLite - 3-methyl-4-(1h-1,2,4-triazol-1-yl)benzaldehyde (C10H9N3O) [pubchemlite.lcsb.uni.lu]

- 16. prepchem.com [prepchem.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde

This guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde. As a vital analytical technique in organic chemistry, ¹³C NMR spectroscopy offers profound insights into the molecular structure of this compound, which holds potential in various research and development domains, including medicinal chemistry. Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, making the structural elucidation of new analogues a critical step in drug discovery.[1]

This document will delve into the experimental and theoretical aspects of the ¹³C NMR spectrum of 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde, offering a predictive analysis based on established principles and comparative data from related structures.

Molecular Structure and Carbon Numbering

To facilitate a clear and unambiguous discussion of the ¹³C NMR data, the carbon atoms of 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde are numbered as illustrated in the following diagram.

Caption: Molecular structure of 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde with carbon numbering.

Experimental Protocol for ¹³C NMR Data Acquisition

The following outlines a standard operating procedure for acquiring a high-quality ¹³C NMR spectrum of 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde. This protocol is designed to ensure reproducibility and accuracy of the obtained data.

1. Sample Preparation:

-

Dissolve approximately 10-20 mg of the synthesized and purified 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

The choice of solvent is critical; DMSO-d₆ is often preferred for nitrogen-containing heterocycles due to its excellent solubilizing power.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The spectrum should be recorded on a spectrometer operating at a ¹³C frequency of at least 100 MHz (corresponding to a proton frequency of 400 MHz) to ensure adequate signal dispersion.

-

Standard parameters for a ¹³C{¹H} (proton-decoupled) experiment should be employed:

-

Pulse Angle: 30-45°

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, depending on the sample concentration, to achieve a good signal-to-noise ratio.

-

Spectral Width: 0-220 ppm.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Perform baseline correction to ensure accurate integration (though integration is not typically the primary focus in ¹³C NMR).

-

Reference the spectrum to the TMS signal at 0.00 ppm.

Caption: Workflow for ¹³C NMR Analysis.

Predicted ¹³C NMR Chemical Shifts and Assignments

The following table summarizes the predicted ¹³C NMR chemical shifts for 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde. The predictions are based on the known chemical shifts of benzaldehyde and 1,2,4-triazole, with adjustments for substituent effects.[2][3]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale and Supporting Evidence |

| C7 (CHO) | ~191-194 | The carbonyl carbon of an aldehyde is highly deshielded and typically appears in this downfield region.[2] The electronic nature of the triazolyl substituent at the meta position is expected to have a minor effect on this chemical shift.[4] |

| C9 (Triazole C5) | ~152-155 | In unsubstituted 1,2,4-triazole, the C3 and C5 carbons are equivalent and resonate around 144 ppm.[3] N-substitution generally leads to a downfield shift. The specific value will depend on the electronic interplay with the benzaldehyde ring. |

| C8 (Triazole C3) | ~143-146 | Similar to C9, this carbon of the triazole ring is expected to be in a comparable chemical environment. |

| C3 (Benzaldehyde C3) | ~137-140 | This is the ipso-carbon of the benzaldehyde ring to which the triazole is attached. The attachment to the electronegative nitrogen of the triazole ring will cause a significant downfield shift. |

| C1 (Benzaldehyde C1) | ~136-138 | This is the ipso-carbon to which the aldehyde group is attached. In benzaldehyde, this carbon appears around 136.5 ppm.[2] |

| C4 (Benzaldehyde C4) | ~134-136 | In benzaldehyde, the para carbon (C4) resonates at approximately 134.4 ppm.[2] The meta-substituent effect of the triazole is likely to be small at this position. |

| C5 (Benzaldehyde C5) | ~130-133 | The chemical shift will be influenced by the adjacent triazolyl group. |

| C6 (Benzaldehyde C6) | ~129-132 | In benzaldehyde, the meta carbons (C3 and C5) are at ~129.0 ppm.[2] The triazolyl group at C3 will influence the electronic environment of C6. |

| C2 (Benzaldehyde C2) | ~127-130 | The ortho carbon to the aldehyde group, its chemical shift will be influenced by the meta-substituent. |

In-Depth Analysis and Rationale

Benzaldehyde Moiety (C1-C7):

The chemical shifts of the aromatic carbons in the benzaldehyde ring are influenced by two substituents: the aldehyde group (-CHO) and the 1H-1,2,4-triazol-1-yl group. The aldehyde group is an electron-withdrawing group, which generally deshields the ortho and para carbons. The ¹³C NMR spectrum of unsubstituted benzaldehyde shows distinct signals for the ipso, ortho, meta, and para carbons.[2] The introduction of the triazolyl group at the C3 position breaks the symmetry of the ring, leading to six unique signals for the aromatic carbons.

The carbonyl carbon (C7) is the most downfield signal, which is a characteristic feature of aldehydes and ketones.[5] Its chemical shift is not expected to be significantly altered by the meta-positioned triazole ring.

1,2,4-Triazole Moiety (C8, C9):

The ¹³C NMR spectrum of 1,2,4-triazole itself shows a single peak for the two equivalent carbons (C3 and C5).[3] In 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde, the triazole ring is attached to the benzaldehyde ring via a nitrogen atom. This N-substitution will break the symmetry of the triazole ring, potentially leading to two distinct signals for C8 and C9. The exact chemical shifts will be influenced by the electronic effects of the substituted benzaldehyde ring.

Conclusion

The ¹³C NMR spectrum of 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde is predicted to exhibit a total of nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The interpretation of this spectrum relies on a thorough understanding of substituent effects on aromatic systems and the characteristic chemical shifts of carbonyl and heterocyclic carbons. This in-depth guide provides a solid foundation for researchers to accurately assign and interpret the ¹³C NMR data of this and related compounds, which is a crucial step in the structural verification and further development of novel chemical entities.

References

-

Magnetic Resonance in Chemistry, 2006 , 44(8), 797-806. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. [Link]

-

Chirkina, E. A., & Larina, L. I. (2022). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles. ResearchGate. [Link]

-

Magnetic Resonance in Chemistry, 2006 , 44(8), 797-806. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. [Link]

-

AIP Conference Proceedings, 2020 , 2265, 030499. Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. [Link]

-

International Journal of Science and Research (IJSR), 2016 , 5(7), 1686-1695. Chemistry of 1, 2, 4-Triazole: A Review Article. [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of benzaldehyde. [Link]

-

University of Regensburg. 13C NMR Spectroscopy. [Link]

-

Organic Chemistry Data. 13C NMR Chemical Shifts. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 1,2,4-Triazole(288-88-0) 13C NMR spectrum [chemicalbook.com]

- 4. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. che.hw.ac.uk [che.hw.ac.uk]

An In-depth Technical Guide to the FTIR Analysis of 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde

<

Abstract